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Compound of Interest

Compound Name: Amiloride Hydrochloride

Cat. No.: B1667097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Amiloride
and its derivatives. It delves into the structure-activity relationships of these compounds,
presenting key quantitative data and detailed experimental methodologies. This document is
intended to serve as a valuable resource for researchers and professionals involved in the
fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Amiloride

Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-
carboxamide, is a potassium-sparing diuretic.[1][2] It primarily functions by blocking the
epithelial sodium channel (ENaC) in the distal convoluted tubules and collecting ducts of the
kidneys.[1] This inhibition leads to decreased sodium reabsorption and consequently, a mild
diuretic and antihypertensive effect.[1] Beyond its diuretic properties, Amiloride and its
derivatives have garnered significant interest for their off-target effects, notably the inhibition of
the urokinase-type plasminogen activator (uPA) and the Na+/H+ exchanger (NHE1), both of
which are implicated in cancer progression.[3][4] This has spurred extensive research into the
synthesis of novel Amiloride analogs with enhanced potency and selectivity for these
therapeutic targets.

Chemical Synthesis of Amiloride
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The synthesis of Amiloride typically proceeds from methyl 3,5-diamino-6-chloropyrazine-2-
carboxylate. The key transformation involves the reaction of this ester with guanidine to form
the final acylguanidine moiety of Amiloride.

Experimental Protocol: Synthesis of Amiloride

This protocol is based on methodologies described in the patent literature.[5]
Materials:

e Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

¢ Guanidine hydrochloride

e Sodium methoxide

e Methanol

e Crushed ice-water

Procedure:

o A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous
methanol.

e Guanidine hydrochloride is added to the sodium methoxide solution with stirring at room
temperature (25 °C).

» After a brief stirring period (e.g., 15 minutes), methyl 3,5-diamino-6-chloropyrazine-2-
carboxylate is added to the mixture.

e The reaction mixture is heated, for instance, on a steam bath for approximately 15 minutes.

e The reaction is quenched by the addition of crushed ice-water, which precipitates the crude
Amiloride.

o The precipitate is collected by filtration, washed with water, and can be further purified by
recrystallization.
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Amiloride Derivatives: Synthesis and Structure-
Activity Relationships

The pyrazine ring of Amiloride offers several positions for chemical modification, with the 5- and
6-positions being the most extensively studied for the generation of derivatives with altered
pharmacological profiles.[3][6]

Synthesis of 5-Substituted Amiloride Derivatives

Derivatives with substitutions at the 5-amino group are commonly synthesized via nucleophilic
aromatic substitution.[6]

The synthesis of HMA, a potent NHE1 inhibitor, serves as a representative example.[7]
Materials:

e 3-amino-5,6-dichloropyrazine-2-methyl ester

e Hexamethyleneimine

 Diisopropylethylamine (DIPEA)

¢ Isopropanol

e Guanidine (2 M in Methanol)

e Dimethylformamide (DMF)

Procedure:

¢ Synthesis of methyl 3-amino-5-(hexahydro-1H-azepin-1-yl)-6-chloropyrazine-2-carboxylate
(HMA methyl ester): A mixture of 3-amino-5,6-dichloropyrazine-2-methyl ester,
hexamethyleneimine, and DIPEA in isopropanol is heated to reflux for approximately 2
hours. The resulting intermediate, the HMA methyl ester, is then isolated and purified.[7]

o Guanidinylation: The purified HMA methyl ester is dissolved in DMF, and a solution of
guanidine in methanol is added. The reaction is stirred at room temperature for about 18
hours to yield HMA.[7]
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Synthesis of 6-Substituted Amiloride Derivatives

Modifications at the 6-position often involve the displacement of the chloro group. One common
starting material for these syntheses is N-amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide.

[5]

The following is a general procedure based on patent literature.[5]
Materials:

e N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride
e Cuprous salt (e.g., cuprous cyanide for cyano substitution)

o Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF)

Procedure:

N-Amidino-3,5-diamino-6-iodo-2-pyrazinecarboxamide hydrochloride and the appropriate
cuprous salt are combined in a solvent such as HMPA or DMF.

The reaction mixture is heated (e.g., to 100 °C) for a short period (e.g., 15 minutes).

After cooling, the reaction mixture is added to an aqueous solution (e.g., aqueous sodium
cyanide for cyano substitution) to precipitate the product.

The solid is collected by filtration and purified.

Structure-Activity Relationships (SAR)

Modifications to the Amiloride scaffold have profound effects on its activity against ENaC, uPA,
and NHE1.

o 5-Position: Substitution at the 5-amino group generally decreases ENaC inhibitory activity,
thus reducing the diuretic effect.[6] However, bulky and lipophilic substituents at this position
can significantly enhance NHE1 inhibitory potency.[3][8] For instance, 5-(N-ethyl-N-
isopropyl)amiloride (EIPA) and hexamethylene amiloride (HMA) are potent NHEL1 inhibitors.

[3][€]
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e 6-Position: The 6-chloro group is important for high-affinity binding to ENaC.[3] Modifications
at this position can modulate selectivity. For example, certain pyrimidine-substituted HMA
analogs have been identified as dual uPA/NHEL1 inhibitors, while others show high selectivity
for uPA.[4][8]

o Guanidinium Group: The acylguanidine moiety is crucial for the activity of Amiloride and its
derivatives.

Quantitative Data on Amiloride and its Derivatives

The following tables summarize the inhibitory activities of Amiloride and some of its key
derivatives against their primary targets.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8000185/
https://pubmed.ncbi.nlm.nih.gov/33804289/
https://www.researchgate.net/publication/350093656_Screening_of_5-_and_6-Substituted_Amiloride_Libraries_Identifies_Dual-uPANHE1_Active_and_Single_Target-Selective_Inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound Target IC50 / Ki Reference
Amiloride ENaC IC50: ~0.1-0.5 uM [10][11]
uPA Ki: 7 uM [12]
NHE1 IC50: ~3 uM [10]
More potent than
EIPA uPA o [12]
Amiloride

HMA uPA IC50: ~6 uM [6]

EC50: 3.91 uM (MHV
NHE1 o [13]

replication)
Pyrimidine analog 24 uPA IC50: 175 nM [41[8]
NHE1 IC50: 266 nM [4]18]
Methoxypyrimidine

uPA IC50: 86 nM [4]18]
analog 26
NHE1 IC50: 12,290 nM (41181
5-morpholino analog
- uPA IC50: 10,949 nM [4]18]
NHE1 IC50: 129 nM [4]18]
5-(1,4-oxazepine)

uPA IC50: 5715 nM [4]18]
analog 30
NHE1 IC50: 85 nM [4]18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways inhibited by Amiloride and its

derivatives, as well as a general workflow for their synthesis and evaluation.
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General Synthesis Workflow for Amiloride Derivatives

Starting Materials

(e.g., Substituted Pyrazine Esters)

Chemical Synthesis
(e.g., Nucleophilic Substitution, Guanidinylation)

Purification
(e.g., Chromatography, Recrystallization)

Structural Characterization

(e.g., NMR, Mass Spectrometry)

Biological Evaluation
(e.g., IC50 determination for ENaC, uPA, NHE1)

Structure-Activity
Relationship Analysis
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Synthesis and Evaluation Workflow
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Amiloride Inhibition of ENaC Signaling Pathway
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Amiloride and ENaC Signaling
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uPA Signaling Pathway and Inhibition by Amiloride Derivatives
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NHE1 Signaling Pathway and Inhibition by Amiloride Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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